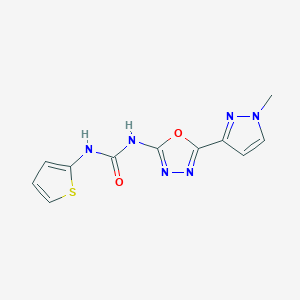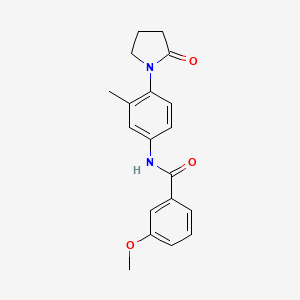
1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea is a chemical compound with the molecular formula C15H21FN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexyl group, a urea group, and a fluorophenoxy group . The average mass of the molecule is 264.338 Da .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
Synthesis of Diazabicyclo Nonanones
Wendelin and Kern (1979) explored the reactivity of 2-cyclohexenones with urea to synthesize diazabicyclo nonanones, highlighting the chemical versatility of urea derivatives in creating complex nitrogen-containing structures (W. Wendelin, W. Kern, 1979).
Antifungal Activity
Mishra et al. (2000) investigated N(1)- and N(3)-(4-fluorophenyl) ureas for their antifungal properties, showcasing the application of fluorophenyl ureas in developing fungicides (A. Mishra, S. Singh, A. Wahab, 2000).
Improved Synthesis with Urea Catalysis
Li et al. (2012) presented an improved method for synthesizing arylmethylene bis derivatives using urea as a catalyst under ultrasound, demonstrating urea's role in facilitating chemical transformations (Ji-tai Li, Yan-Wei Li, Ya-li Song, Guofeng Chen, 2012).
Ethylene Signaling in Plants
Research by Li et al. (2015) revealed a mechanism where EIN2, a key signal transducer in ethylene signaling, mediates translational repression, indicating the broader biological roles of urea derivatives in plant biology (Wenyang Li, Mengdi Ma, Ying Feng, et al., 2015).
Material Science and Environmental Applications
Electron Transport Layer in Solar Cells
Wang et al. (2018) explored urea-doped ZnO films as electron transport layers in inverted polymer solar cells, demonstrating the potential of urea derivatives in enhancing the efficiency of solar cells (Zongtao Wang, Zhongqiang Wang, Ruqin Zhang, et al., 2018).
Oxidative Aromatization
A study by Horiuchi et al. (1991) on the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine–cerium(IV) ammonium nitrate in alcohol, showcasing the chemical processes relevant to the synthesis of aromatic ethers (C. A. Horiuchi, H. Fukunishi, M. Kajita, et al., 1991).
Wirkmechanismus
Target of Action
The primary targets of 1-Cyclohexyl-3-(2-(4-fluorophenoxy)ethyl)urea are currently unknown . This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and potentially its interaction with its targets.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-12-6-8-14(9-7-12)20-11-10-17-15(19)18-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSSNSYSLLZLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)




